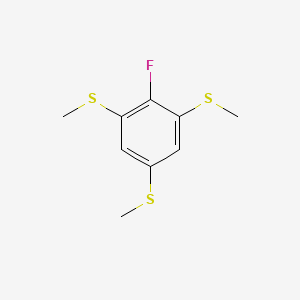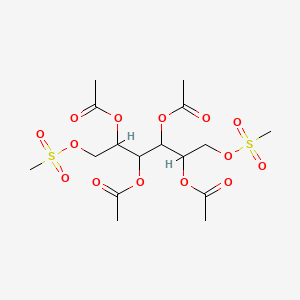
1,6-Dimethylsulfonyl-2,3,4,5-tetraacetylmannitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,4,5-Triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate is a complex organic compound with a unique structure that includes multiple acetoxy and methylsulfonyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate typically involves multi-step organic reactions. One common method includes the acetylation of a hexane derivative followed by the introduction of methylsulfonyloxy groups. The reaction conditions often require the use of strong acids or bases as catalysts and may involve intermediate purification steps to ensure the desired product’s purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2,4,5-Triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its unique structure allows it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicinal chemistry, [2,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group diversity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [2,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate involves its interaction with molecular targets such as enzymes or receptors. The acetoxy and methylsulfonyloxy groups can form covalent bonds with these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
[2,4,5-Triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate: Similar structure but with a different position of the acetoxy group.
[2,4,5-Triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-4-yl] acetate: Another positional isomer with the acetoxy group at a different location.
[2,4,5-Triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-5-yl] acetate: Similar to the previous compounds but with the acetoxy group at the fifth position.
Uniqueness
The uniqueness of [2,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-3-yl] acetate lies in its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications, offering distinct advantages over its positional isomers.
Properties
CAS No. |
15410-54-5 |
|---|---|
Molecular Formula |
C16H26O14S2 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[3,4,5-triacetyloxy-1,6-bis(methylsulfonyloxy)hexan-2-yl] acetate |
InChI |
InChI=1S/C16H26O14S2/c1-9(17)27-13(7-25-31(5,21)22)15(29-11(3)19)16(30-12(4)20)14(28-10(2)18)8-26-32(6,23)24/h13-16H,7-8H2,1-6H3 |
InChI Key |
APQICAKGPZGHER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(COS(=O)(=O)C)C(C(C(COS(=O)(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14756735.png)

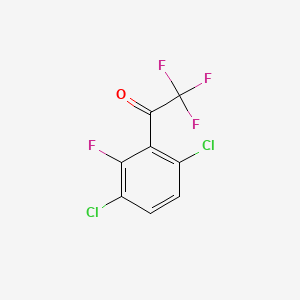
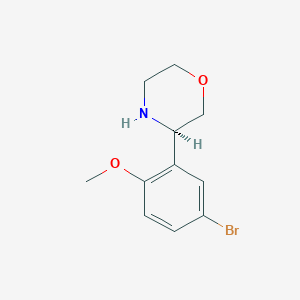

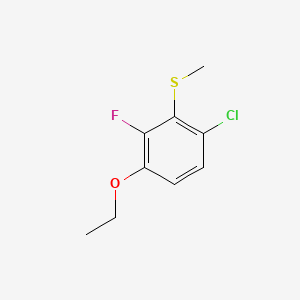
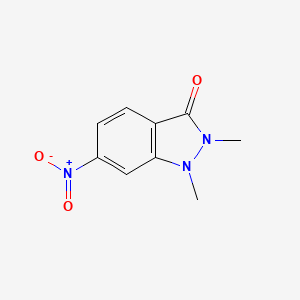
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)
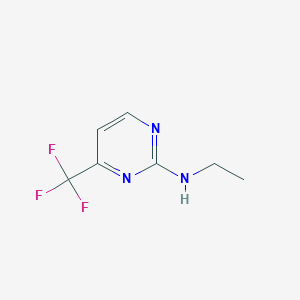
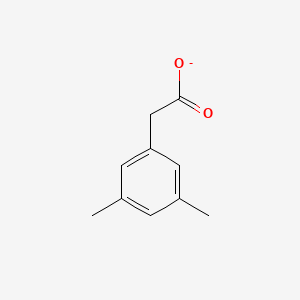
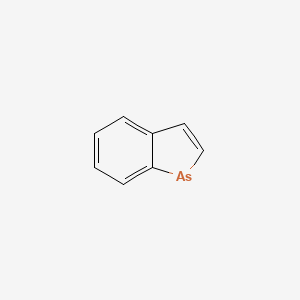
![sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B14756799.png)
